molecular formula C16H14N2O B428360 N-(1H-indol-3-ylmethyl)benzamide

N-(1H-indol-3-ylmethyl)benzamide

Cat. No.: B428360
M. Wt: 250.29g/mol
InChI Key: JUFNIDQIMMVHEU-UHFFFAOYSA-N
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Description

N-(1H-Indol-3-ylmethyl)benzamide is a benzamide derivative featuring an indole moiety linked via a methylene group to the amide nitrogen. The indole ring, a bicyclic aromatic heterocycle, is substituted at the 3-position, while the benzamide core retains a simple phenyl group. This structural framework is significant in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules and the benzamide group’s role in hydrogen bonding and target interactions.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)benzamide

InChI

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)18-11-13-10-17-15-9-5-4-8-14(13)15/h1-10,17H,11H2,(H,18,19)

InChI Key

JUFNIDQIMMVHEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CNC3=CC=CC=C32

solubility

37.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1H-indol-3-ylmethyl)benzamide with structurally related benzamide-indole hybrids, focusing on substituents, synthetic routes, spectroscopic data, and functional properties.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents/Modifications Linker Key Data/Properties Synthesis Method Potential Applications References
This compound (Target) - Phenyl (benzamide)
- Indole-3-CH₂-
Methyl Inferred: Likely similar IR (C=O ~1650 cm⁻¹), moderate melting point Likely benzoyl chloride + 3-(aminomethyl)indole Drug discovery, enzyme inhibition
N-[2-(1H-Indol-3-yl)ethyl]benzamide - Phenyl (benzamide)
- Indole-3-CH₂CH₂-
Ethyl CAS 4753-09-7; no explicit data but structurally analogous Standard amidation Biochemical probes
2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide - 2-OH-phenyl
- Indole-3-CH₂CH₂-
Ethyl Synthesized via in-house methods; patent BR 200304393-A Benzoyl chloride derivative + phenethylamine Anticancer/anti-inflammatory
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide - Phenyl (benzamide)
- Indole-1-Et, 2-CHO
Methyl Mp: 113–115°C; IR (C=O: 1653 cm⁻¹); 1H NMR aromatic δ 6.83–7.78 Pd-catalyzed amidation/cyclization Organic synthesis intermediates
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide - 3-Cl-phenyl
- Indole-5-Me, 3-CH₂CH₂-
Ethyl Compound ID Y509-1277; halogenated benzamide Unspecified amidation Antimicrobial agents
N-Ethyl-N-[2-(1H-indol-3-yl)ethyl]benzamide - Phenyl (benzamide)
- Indole-3-CH₂CH₂-
- N-Et
Ethyl 1H NMR: δ 1.27 (CH₃), 6.83–7.78 (aromatic); 32% yield Hydroformylation/Fischer indolization Pharmaceutical lead optimization

Structural Variations and Electronic Effects

  • Benzamide Substituents : Electron-withdrawing groups (e.g., 3-Cl in ) enhance electrophilicity, while electron-donating groups (e.g., 2-OH in ) improve solubility and hydrogen-bonding capacity.

Spectroscopic and Physical Properties

  • IR Spectroscopy : Amide C=O stretches appear consistently near 1650–1660 cm⁻¹ (e.g., 1653 cm⁻¹ in ).
  • NMR : Aromatic protons in indole and benzamide moieties resonate at δ 6.8–7.8 ().
  • Melting Points : Range from 90°C () to 115°C (), influenced by crystallinity and substituent polarity.

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